molecular formula C9H6F4O2 B2909006 2,2,2-Trifluoro-1-(4-fluoro-3-methoxyphenyl)ethanone CAS No. 1256471-37-0

2,2,2-Trifluoro-1-(4-fluoro-3-methoxyphenyl)ethanone

Cat. No.: B2909006
CAS No.: 1256471-37-0
M. Wt: 222.139
InChI Key: YBSSXHNYQZDSAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound can be synthesized through various methods, including the reaction of 2-fluoro-4-methoxyacetophenone with 1,1,1-trifluoro-2-phenylpropane-1,3-dione in the presence of a base, such as potassium carbonate or sodium hydride. The resulting product can be purified by column chromatography or recrystallization.


Molecular Structure Analysis

The molecular formula of 2,2,2-Trifluoro-1-(4-fluoro-3-methoxyphenyl)ethanone is C9H6F4O2 . The InChI code is 1S/C9H7F3O2/c1-14-7-4-2-3-6 (5-7)8 (13)9 (10,11)12/h2-5H,1H3 .

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-fluoro-3-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-15-7-4-5(2-3-6(7)10)8(14)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSSXHNYQZDSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Trifluoromethyl 4-fluoro-3-phenoxyphenyl ketone may be prepared using the following procedure. Bromination of 2-fluoroanisole yields a mixture of bromo-2-fluoroanisole isomers from which 5-bromo-2-fluoroanisole is isolated. The Grignard reagent of 5-bromo-2-fluoroanisole is then prepared and is in turn reacted with N-methoxy-N-methyl-2,2,2-trifluoroacetamide in tetrahydrofuran, yielding trifluoromethyl 4-fluoro-3-methoxyphenyl ketone. This ketone is protected by formation of the corresponding ketal, which is in turn treated with trimethylsilyl iodide, sodium hydroxide, bromobenzene, and acid, yielding trifluoromethyl (4-fluoro-3-phenoxyphenyl) ketone.
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